Dorsomorphin

Content Navigation

CAS Number

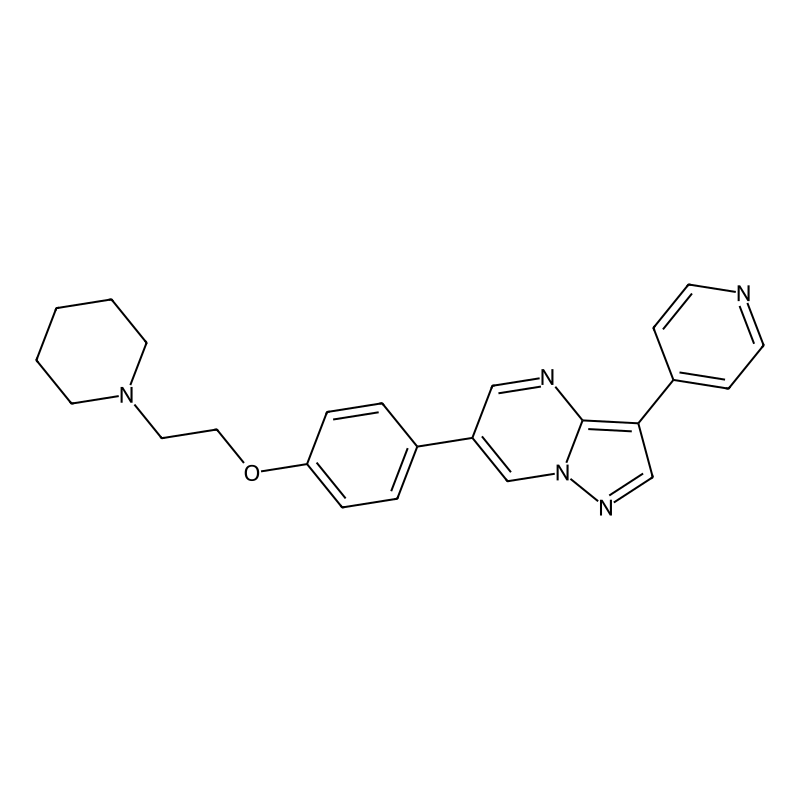

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biochemical Profile & Key Targets

The table below summarizes the core biochemical characteristics and primary targets of Dorsomorphin.

| Property | Description |

|---|---|

| Synonyms | Compound C, BML-275 [1] [2] |

| Molecular Weight | 399.5 g/mol [2] [3] [4] |

| CAS Number | 866405-64-3 [1] [2] [4] |

| Molecular Formula | C₂₄H₂₅N₅O [2] [3] [4] |

| Solubility | Soluble in DMSO; insoluble in water and ethanol [3] [4] |

| Primary Targets | AMPK (Ki = 109 nM) and BMP Type I Receptors (ALK2, ALK3, ALK6) [1] [2] [4] |

Mechanisms of Action and Signaling Pathways

This compound exerts its effects by inhibiting two major signaling pathways. The diagram below illustrates its core mechanisms and downstream effects.

As an AMPK inhibitor, this compound binds to the ATP-binding site of the kinase domain, effectively blocking AMPK's ability to phosphorylate downstream substrates [5]. This inhibition can reverse the anti-proliferative and metabolic effects of AMPK activators like metformin and AICAR [1] [4].

Concurrently, as a BMP pathway inhibitor, this compound blocks the kinase activity of BMP type I receptors (ALK2, ALK3, ALK6). This prevents the phosphorylation of SMAD transcription factors (SMAD1/5/8), leading to the inhibition of BMP-mediated gene transcription, including genes involved in osteogenic differentiation and iron metabolism like hepcidin [3] [4].

Experimental Applications and Protocols

This compound is widely used in cell-based research to probe the roles of AMPK and BMP signaling. The table below outlines common experimental scenarios and protocols based on cited literature.

| Research Context | Reported Concentration | Incubation Time | Key Observations / Outcomes |

|---|---|---|---|

| Graves' Orbitopathy (in vitro) [6] | 10 µM | Pre-treatment before stimulation | Suppressed pro-inflammatory & pro-fibrotic responses; inhibited adipogenesis. |

| Glioma Cell Viability (in vitro) [7] | Varies (e.g., 24-72h treatments) | 24 - 72 hours | Inhibited proliferation; induced cell death & G2/M cell cycle block (AMPK-independent). |

| Ovarian Follicle Activation (in vitro) [8] | 10 µM | During culture (e.g., 2 weeks) | Promoted activation of dormant primordial follicles; upregulated Wnt/Foxo genes. |

| BMP Signaling (in vitro) [4] | 4 - 10 µM | 30 min pre-treatment | Inhibited BMP-induced SMAD phosphorylation & hepcidin mRNA expression. |

| Mouse Model (in vivo) [4] | 10 mg/kg | Intravenous (i.v.) injection | Reduced hepatic hepcidin mRNA and increased serum iron levels. |

A typical in vitro protocol for cell culture involves:

- Stock Solution: Reconstitute this compound powder in DMSO to create a concentrated stock (e.g., 10-50 mM) [2].

- Working Concentration: Dilute the stock in culture medium to the desired final concentration (often in the range of 1-20 µM, see table above). A vehicle control (same concentration of DMSO) should always be included [6] [7] [8].

- Treatment: Cells can be pre-treated with this compound before a specific stimulus (e.g., cytokine or BMP ligand) or treated concurrently, depending on the experimental goal [6] [4].

Critical Considerations for Researchers

- Lack of Specificity: this compound is not a specific AMPK inhibitor [5] [7]. It inhibits multiple kinases, and many of its cellular effects, including potent anti-proliferative and pro-apoptotic actions in cancer cells, occur through AMPK-independent mechanisms [7]. Results obtained with this compound must be interpreted with caution and validated genetically (e.g., with AMPK siRNA/shRNA).

- Cellular Context is Key: The effects of this compound can vary significantly depending on the cell type and the concentration used. Lower concentrations may inhibit AMPK, while higher concentrations engage a wider range of off-target effects [6] [5].

- Next-Generation Inhibitors: Due to the limitations of this compound, more selective AMPK inhibitors like BAY-3827 have been developed and can be used as superior tools for delineating specific AMPK functions [5] [8].

References

- 1. This compound (Compound C) | AMPK Inhibitor | MedChemExpress [medchemexpress.com]

- 2. This compound (Compound C) #60887 [cellsignal.com]

- 3. This compound (Compound C) - AMPK inhibitor [apexbt.com]

- 4. This compound | AMPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Mechanism and cellular actions of the potent AMPK ... [pmc.ncbi.nlm.nih.gov]

- 6. International Journal of Molecular Medicine [spandidos-publications.com]

- 7. The AMPK inhibitor Compound C is a potent ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits AMPK, upregulates Wnt and Foxo ... [nature.com]

Primary Mechanism of Action: BMP Pathway Inhibition

Dorsomorphin (also known as Compound C) specifically targets the BMP signaling pathway by inhibiting key receptor kinases.

- Core Molecular Targets: this compound acts as a selective ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6 [1] [2].

- Effect on Canonical Signaling: By blocking these receptors, this compound prevents the ligand-induced phosphorylation of the downstream effector proteins SMAD1/5/8. This inhibition disrupts the formation of the pSMAD1/5/8-SMAD4 complex, its translocation to the nucleus, and the subsequent transcription of BMP target genes [3] [2]. This pathway is often referred to as the canonical BMP signaling pathway.

The diagram below illustrates how this compound inhibits this canonical BMP signaling cascade.

Inhibition of BMP signaling by this compound. It blocks ALK2/3/6 receptors, preventing SMAD1/5/8 phosphorylation and target gene expression.

Key Experimental Evidence & Quantitative Data

The following table summarizes the primary cellular effects and efficacies of this compound in key experimental models.

| Experimental Model/System | Key Effect of this compound | Reported Efficacy/Concentration | Significance / Implication |

|---|---|---|---|

| Mouse Embryonic Stem Cells (mESCs) [3] | Induces cardiomyocyte differentiation; increases yield of spontaneously beating cardiomyocytes. | 20-30 fold increase in cardiomyocytes; 2 µM concentration. | Demonstrates utility in directing stem cell fate toward specific lineages. |

| Zebrafish Embryos [2] | Perturbs dorsoventral axis formation, inducing a dorsalized phenotype. | Treatment with ≥5 µM at ≤8 hours post-fertilization. | Established its role as a selective BMP pathway inhibitor in a living vertebrate. |

| Iron Metabolism (in vitro & in vivo) [1] [2] | Inhibits BMP-induced expression of hepcidin in liver; increases serum iron levels. | Blocked SMAD1/5/8 phosphorylation; normalized hepcidin expression. | Revealed an essential physiological role for hepatic BMP signaling in systemic iron homeostasis. |

| Primordial Follicle Activation [4] | Promotes activation of dormant ovarian follicles. | Effective at 10 µM in murine and human ovarian tissue cultures. | Suggests a role for BMP/AMPK pathways in reproductive biology and potential fertility applications. |

Detailed Experimental Protocols

To help you apply this tool in your research, here are detailed methodologies from key studies.

Protocol for Cardiomyocyte Differentiation in Mouse ES Cells [3]

This protocol uses the mouse ES cell line CGR8, stably transfected with a fluorescent reporter under the control of the cardiac-specific α-myosin heavy chain (α-MHC) promoter.

- Cell Line: αMHC-DsRed-Nuc CGR8 mouse ES cells.

- Treatment Schedule:

- Day -3 to Day 0: Add 2 µM this compound to ES cell media, changing the media daily.

- Day 0: Initiate Embryoid Body (EB) formation in hanging drops, with EB/differentiation medium containing a fresh dose of 2 µM this compound.

- Day 2: Wash out this compound and continue culture in standard differentiation media.

- Assessment:

- Qualitative: Visually observe and count spontaneously contracting areas and red fluorescent nuclei from day 8-10 onwards.

- Quantitative: Use quantitative real-time PCR (Q-PCR) to measure the expression of cardiac markers (e.g., Nkx2.5, Myh6, Myl2) at day 10 of differentiation.

Protocol for Inhibiting BMP Signaling in Human Dental Mesenchymal Cells [5]

This protocol demonstrates the use of this compound to probe BMP signaling in a human primary cell system.

- Cell Culture: Immortalized human dental mesenchymal cells (ihDMCs).

- Inhibition:

- Add 20 µM this compound to the culture medium. Dimethyl sulfoxide (DMSO) is used as a negative control.

- Incubate for 24 hours.

- Validation of Inhibition:

- Use Western blotting or immunofluorescence with an anti-pSMAD1/5/9 antibody to confirm the reduction in phosphorylated SMAD levels, verifying effective pathway blockade.

Important Considerations for Researchers

When using this compound, it is critical to be aware of its off-target effects and the availability of more specific analogs.

- Inhibition of AMPK: this compound was initially identified as an inhibitor of AMP-activated protein kinase (AMPK) and is still widely used for this purpose [4] [6]. Many observed biological effects, especially in metabolic contexts, may be mediated through AMPK inhibition rather than the BMP pathway.

- Other Non-Specific Effects: Studies indicate this compound can also affect other kinases and pathways. It has been shown to influence Wnt and Foxo gene expression [4], inhibit p38 MAPK/c-fos signaling in pain models [6], and alter mitochondrial ROS production [6].

- More Selective Analogs: Due to its promiscuity, more specific BMP inhibitors have been developed. This compound homologue 1 (DMH-1) is a highly potent and selective analog for BMP type I receptors with reduced off-target activity compared to the parent compound [7]. When high specificity for the BMP pathway is required, DMH-1 is often a superior choice.

Summary for Researchers

For quick reference, the core pharmacological and application data for this compound are summarized below.

| Property | Description |

|---|---|

| Primary Known Mechanism | Selective inhibitor of BMP type I receptors (ALK2, ALK3, ALK6) [1] [2]. |

| Key Downstream Effect | Inhibition of BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription [3] [2]. |

| Well-Established Uses | • Directing stem cell differentiation (e.g., to cardiomyocytes) [3]. • Studying embryonic patterning (e.g., in zebrafish) [2]. • Investigating iron homeostasis (via hepcidin regulation) [1] [2]. • As an AMPK inhibitor in metabolic studies [4]. | | Critical Consideration | Exhibits significant off-target effects (notably AMPK inhibition); results should be interpreted with caution and validated with more specific tools like DMH-1 [7]. |

References

- 1. This compound inhibits BMP signals required for ... [stemcell.com]

- 2. This compound inhibits BMP signals required for ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Selective Small Molecule Inhibitor of BMP ... [pmc.ncbi.nlm.nih.gov]

- 4. inhibits AMPK, upregulates Wnt and Foxo genes and... This compound [nature.com]

- 5. Operation of the Atypical Canonical Bone Morphogenetic ... [pmc.ncbi.nlm.nih.gov]

- 6. Systemic administration of this compound relieves ... [sciencedirect.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

dorsomorphin BMP signaling inhibition mechanism

Core Mechanism of Action

Dorsomorphin specifically inhibits BMP signaling by targeting the ATP-binding site of specific BMP type I receptors.

- Molecular Target: this compound acts as an ATP-competitive inhibitor for the BMP type I receptors ALK2, ALK3, and ALK6 [1] [2]. By binding to these receptors, it prevents their kinase activity.

- Inhibition of Downstream Signaling: The primary effect of this inhibition is the blockade of the canonical BMP-Smad pathway. Activated BMP type I receptors normally phosphorylate the receptor-regulated Smads (R-Smads: Smad1, Smad5, and Smad8). This compound treatment effectively blocks BMP-mediated Smad1/5/8 phosphorylation [1] [2]. This prevents the formation of the R-Smad/Smad4 complex and its translocation to the nucleus, ultimately suppressing the transcription of BMP target genes [1] [3].

- Effects on Non-Smad Pathways: Research shows that this compound, and its more potent analog LDN-193189, also inhibit BMP-induced activation of non-Smad pathways, including p38 MAPK, ERK1/2, and Akt in certain cell types [2].

The following diagram illustrates the BMP signaling pathway and the points where this compound exerts its inhibitory effect.

Selectivity and Off-Target Effects

While celebrated as the first selective BMP inhibitor, this compound has known "off-target" effects that researchers must consider when designing experiments.

| Inhibitor | Primary BMP Target(s) | Key Off-Target Effects | Research Implications |

|---|---|---|---|

| This compound | ALK2, ALK3, ALK6 [1] | AMPK [1], VEGF Receptor-2 (KDR/Flk1) [4] [2] | Observed vascular defects in zebrafish; use requires careful controls [4]. |

| DMH1 (Analog) | BMP Type I Receptors [4] [5] | No significant inhibition of VEGF signaling [4] [5] | Preferred for studies requiring high specificity to BMP, especially in angiogenesis research [4] [5]. |

| LDN-193189 (Analog) | BMP Type I Receptors (more potent) [4] [2] | Improved specificity, but still shows some off-target effects at higher concentrations [4] | Used for more potent BMP inhibition, but caution is still advised [4]. |

Key Experimental Evidence and Protocols

The foundational evidence for this compound's mechanism comes from well-established in vivo and in vitro models.

In Vivo Zebrafish Embryo Assay

The compound was discovered in a zebrafish screen for dorsalizing agents [1]. The experimental workflow is:

- Procedure: Treat zebrafish embryos with this compound at various stages (1-8 hours post-fertilization). Assess the effects on dorsoventral patterning at 24-48 hours post-fertilization [1].

- Expected Outcome: this compound treatment induces a dorsalized phenotype—expansion of dorsal structures (like neural tissue) at the expense of ventral tissues (like the ventral fin), phenocopying genetic mutations in the BMP pathway [1]. This is confirmed by expanded expression of dorsal markers (e.g.,

pax2a,krox20) and reduced expression of ventral markers (e.g.,eve1) [1].

In Vitro Cell-Based Signaling Assays

These assays are used to quantitatively confirm the inhibition of the BMP pathway in mammalian cells.

- Cell Model: The murine mesenchymal precursor cell line C2C12 is a standard model. These cells undergo osteogenic differentiation upon BMP stimulation [2].

- Procedure:

- Serum-starve cells (e.g., for 5 hours).

- Pre-incubate with this compound (or vehicle/DMSO control) for 30 minutes.

- Stimulate with BMP ligand (e.g., 5 nM BMP2) for a defined period (e.g., 1 hour for Smad phosphorylation) [2].

- Readout and Analysis:

- Western Blotting: Detect phosphorylation levels of Smad1/5/8 [2]. This compound treatment causes a dose-dependent reduction in p-Smad1/5/8 levels.

- The same method can be used to analyze the compound's effect on non-Smad pathways by probing for phospho-p38 and phospho-Akt [2].

- Gene Expression Analysis: Use qRT-PCR to measure the downregulation of BMP target genes (e.g.,

Id1) and osteogenic markers (e.g.,osterix,alkaline phosphatase) after prolonged BMP stimulation in the presence of the inhibitor [1] [5].

Research and Therapeutic Applications

This compound has been instrumental in elucidating BMP biology and exploring new treatments.

- Iron Homeostasis: It demonstrated that hepatic BMP signaling is essential for regulating the iron hormone hepcidin. In mice, this compound blocked iron-induced Smad1/5/8 phosphorylation in the liver, normalized hepcidin expression, and increased serum iron levels [1].

- Vascular Calcification: The analog DMH1 inhibits phosphate-induced calcium deposition and osteogenic differentiation in human vascular smooth muscle cells and aortic ring cultures, showing therapeutic potential for diseases like medial artery calcification [5].

- Stem Cell Differentiation: As a tool to inhibit BMP signaling during stem cell culture, it helps direct cell fate decisions [4].

Key Takeaways for Researchers

- Primary Mechanism: this compound is a selective ATP-competitive inhibitor of BMP type I receptors ALK2, ALK3, and ALK6.

- Key Off-Targets: It also inhibits AMPK and VEGFR2; analog DMH1 offers superior specificity for BMP studies.

- Core Assays: Standard validation includes in vivo zebrafish dorsalization and in vitro analysis of Smad1/5/8 phosphorylation in C2C12 cells.

References

- 1. required for embryogenesis and... This compound inhibits BMP signals [pmc.ncbi.nlm.nih.gov]

- 2. This compound and LDN-193189 inhibit BMP-mediated Smad ... [pmc.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. In Vivo Structure Activity Relationship Study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound homologue 1, a highly selective small- ... [sciencedirect.com]

Core Biochemical & Pharmacological Data

The table below summarizes the essential quantitative data for Dorsomorphin.

| Property | Value / Description |

|---|---|

| Ki for AMPK | 109 nM [1] [2] |

| Molecular Weight | 399.49 g/mol [1] [3] [2] |

| Molecular Formula | C₂₄H₂₅N₅O [1] [3] [2] |

| CAS Number | 866405-64-3 [1] [3] [2] |

| Purity | Typically >98% to 99.99% [1] [3] [2] |

| Primary Targets | AMPK; BMP type I receptors (ALK2, ALK3, ALK6) [1] [2] |

| Solubility | Soluble in DMSO (commonly 4-5 mg/mL, may require warming and sonication) [1] [4] |

| IC50 in Cell Viability Assays | Varies by cell line (e.g., ~10-11 µM in HeLa and HCT116 cells) [3] |

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

In Vitro Kinase Assay for AMPK Inhibition

This protocol describes how to measure the direct inhibition of AMPK activity in a cell-free system [2].

- Partial Purification of AMPK: Liver AMPK is partially purified from male Sprague-Dawley (SD) rats.

- Reaction Mixture: The 100 µl reaction contains:

- 40 mM HEPES buffer (pH 7.0)

- 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂

- 0.025% BSA, 0.8 mM DTT

- 100 µM AMP

- 100 µM ATP (including 0.5 µCi ³³P-ATP per reaction)

- 50 µM SAMS peptide (a specific AMPK substrate)

- Inhibition Assay: The reaction is initiated by adding the enzyme and incubated for 30 minutes at 30°C. It is stopped by adding 80 µl of 1% H₃PO₄.

- Detection: Aliquots are transferred to a 96-well MultiScreen plate, washed three times with 1% H₃PO₄, and radioactivity is detected to measure kinase activity. Data are fit to a competitive inhibition equation to determine the Ki value.

Cell-Based Assay for BMP Pathway Inhibition

This method assesses this compound's effect on BMP-mediated osteoblast differentiation [2].

- Cell Line: Mouse myoblast C2C12 cells.

- Stimulation & Inhibition: Cells are stimulated with BMP4 or BMP6 to induce osteoblast differentiation.

- This compound Treatment: Treated with 4 µM this compound.

- Biomarker Measurement: Inhibition is assessed by measuring the decrease in alkaline phosphatase (ALP) levels using spectrophotometry.

In Vivo Study on Iron Metabolism

This protocol demonstrates the in vivo effect of this compound on BMP signaling in iron metabolism [2].

- Animal Model: Iron-replete C57BL/6 mice.

- Dosage and Administration: this compound is administered at 10 mg/kg via intraperitoneal injection.

- Analysis: Hepatic hepcidin mRNA levels are measured by qRT-PCR, and serum iron concentrations are analyzed. This compound treatment reduces hepcidin expression and increases serum iron.

Mechanisms of Action and Signaling Pathways

This compound has a dual mechanism of action, primarily inhibiting both the AMPK and BMP signaling pathways.

This compound dually inhibits AMPK and BMP signaling pathways. AMPK inhibition affects metabolism and autophagy, while BMP receptor inhibition impacts gene expression and cell differentiation. [1] [2]

A 2024 open-access study in Communications Biology provided a detailed experimental workflow and findings on using this compound to activate dormant ovarian follicles, highlighting its effects on downstream signaling [5].

Experimental workflow for follicle activation shows this compound promotes primordial follicle activation via AMPK inhibition, upregulating Wnt/Foxo genes and reducing β-catenin phosphorylation, yielding high-quality oocytes. [5]

Key Research Considerations

- Specificity Warning: A primary scientific consideration is that This compound is not a specific AMPK inhibitor [6]. It potently inhibits BMP type I receptors (ALK2, ALK3, ALK6), blocking BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription [1] [2]. Appropriate controls are essential to confirm that observed effects are due to AMPK inhibition.

- Research Applications: Despite specificity concerns, this compound remains a valuable research tool. It has been used to study AMPK's role in diverse processes, including autophagy, cancer cell proliferation, metabolism, and developmental biology [1] [3] [2]. Recent research has explored its potential in promoting the activation of dormant follicles for fertility research [5].

References

- 1. (Compound C) | Cell Signaling Technology this compound [cellsignal.com]

- 2. This compound | AMPK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. | BML-275 | this compound | TargetMol AMPK inhibitor [targetmol.com]

- 4. Evaluation Sample - this compound for Research AMPK Inhibitor [apexbt.com]

- 5. This compound inhibits AMPK, upregulates Wnt and Foxo ... [nature.com]

- 6. Its Use and Misuse as an AMPK Inhibitor [pubmed.ncbi.nlm.nih.gov]

dorsomorphin structure-activity relationship SAR

Core SAR and Selective Analog Development

The SAR study focused on modifying the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core of dorsomorphin. Key modifications were made at the R1 (C-3 position) and R2 (4-phenyl group on C-6) sites [1]. The table below summarizes the biological effects of this compound and its key analogs from the in vivo zebrafish embryo model.

| Compound | R1 | R2 | Dorsalization (EC100, μM) | ISV Disruption (EC50, μM) | Toxicity (EC100, μM) |

|---|---|---|---|---|---|

| This compound (DM) | - | - | 2.5 | 5 | 20 |

| LDN-193189 | - | - | 3 | 20 | 20 |

| DMH1 | - | - | 0.2 | No (>50) | No (>50) |

| DMH2 | - | - | 0.1 | No (>50) | 25 |

| DMH3 | - | - | 1 | No (>50) | No (>50) |

| DMH4 | - | - | No (>50) | 1 | No (>50) |

| SU5416 | - | - | No | 2 | 5 |

Table: In vivo activity and selectivity profiles of this compound and its analogs. Dorsalization indicates anti-BMP activity; Intersomitic Vessel (ISV) disruption indicates anti-angiogenic/VEGF inhibitory activity; Toxicity indicates non-specific cell death or developmental defects. Data adapted from [1].

Key findings from the SAR include:

- DMH1, DMH2, and DMH3 are highly selective BMP inhibitors that cause dorsalization without disrupting intersomitic vessel formation, demonstrating that BMP signaling is not required for zebrafish angiogenesis [1].

- DMH4 is a selective VEGF inhibitor that disrupts angiogenesis without affecting the dorsoventral axis [1].

- Compared to this compound, DMH1 is more potent (lower EC100 for dorsalization) and highly selective, showing no off-target toxicity even at high concentrations [1].

Experimental Protocols for Key Assays

The in vivo SAR study was conducted using zebrafish embryos, which served as a vertebrate platform to simultaneously assess a compound's bioactivity, selectivity, and bioavailability [1].

In Vivo Zebrafish Embryo Screening:

- Compound Administration: Test compounds are administered to zebrafish embryos by adding them to the embryo medium (E3 medium). Treatment typically starts at specific developmental stages, such as 3 hours post-fertilization (hpf) for assessing effects on dorsoventral patterning or 12 hpf for specific analysis of angiogenesis without affecting earlier axis formation [1] [2].

- Phenotypic Assessment:

- BMP Inhibition: Scored by the dorsalized phenotype (a shortened and curved body axis) in embryos treated from 3 hpf. The effective concentration causing 100% of embryos to be severely dorsalized is reported as EC100 [1].

- VEGF Inhibition / Anti-Angiogenesis: Assessed in transgenic embryos (e.g., Tg(fli:1a:EGFP)y1) treated from 12 hpf. Angiogenic defects are visualized by the disruption and shortening of intersomitic vessels (ISV) at 48 hpf. The concentration inhibiting 50% of ISVs is reported as EC50 [1].

- Non-specific Toxicity: Defined by early embryonic lethality, general developmental delay, or non-specific malformations. The concentration causing 100% lethality or abnormality is the toxicity EC100 [1].

In Vitro Cell-Based Validation:

- BMP Signaling Inhibition: Measured by the compound's ability to inhibit BMP-induced SMAD1/5/8 phosphorylation and the expression of downstream target genes (e.g., Id1) in cell lines like C2C12. Inhibition of BMP-mediated osteogenic differentiation can be assessed by a decrease in alkaline phosphatase activity [3].

- VEGF Signaling Inhibition: Evaluated in cultured endothelial cells (e.g., bovine aortic endothelial cells) by measuring the inhibition of VEGF-stimulated phosphorylation of the VEGF type-2 receptor (Flk1/KDR) using Western blot analysis [1].

Visualizing Signaling Pathways and Workflow

The following diagrams illustrate the key pathways and experimental concepts discussed.

Diagram: this compound non-selectively inhibits BMP, VEGF, and AMPK pathways, causing multiple effects. Selective analogs like DMH1 and DMH4 target individual pathways.

Diagram: The in vivo SAR workflow in zebrafish embryos screens for selective BMP inhibitors based on specific phenotypic outputs.

References

Comprehensive Application Notes and Protocols: Dorsomorphin in Stem Cell Differentiation

Introduction to Dorsomorphin and Its Role in Stem Cell Research

This compound (also known as Compound C) is a small molecule inhibitor that has become an essential tool in stem cell research and differentiation protocols. This cell-permeable compound selectively targets bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby inhibiting BMP-mediated signaling through the SMAD1/5/8 pathway [1]. Additionally, this compound exhibits inhibitory activity against AMP-activated protein kinase (AMPK), adding complexity to its mechanistic profile [2] [1]. The compound's ability to precisely modulate key developmental pathways has made it invaluable for directing stem cell fate toward specific lineages, particularly in neural and cardiac differentiation protocols.

The discovery of this compound's BMP inhibitory activity has enabled significant advances in stem cell biology, particularly through its use in dual SMAD inhibition protocols. When combined with TGF-β pathway inhibitors, this compound promotes efficient and synchronized differentiation of pluripotent stem cells toward neural lineages by simultaneously blocking two major signaling pathways that maintain pluripotency or promote alternative differentiation paths [3]. The reliability, cost-effectiveness, and technical simplicity of using small molecule inhibitors like this compound have revolutionized stem cell differentiation approaches, enabling more reproducible generation of clinically relevant cell types for regenerative medicine and disease modeling.

Biochemical Properties and Mechanism of Action

Key Characteristics of this compound

Table 1: Biochemical Properties of this compound

| Property | Specification |

|---|---|

| Molecular Target | BMP type I receptors (ALK2, ALK3, ALK6); AMPK |

| Primary Mechanism | Inhibition of BMP signaling via SMAD1/5/8 pathway |

| Solubility | DMSO (≥10 mg/mL) |

| Storage Conditions | -20°C, protected from light and moisture |

| Purity | ≥95% by HPLC for research applications |

This compound exerts its effects through competitive inhibition at the ATP-binding site of BMP type I receptors, preventing receptor activation and subsequent phosphorylation of downstream SMAD effectors [3]. The inhibition of BMP signaling creates a permissive environment for neural differentiation while suppressing mesodermal and endodermal fate induction. The simultaneous inhibition of AMPK adds a metabolic dimension to its activity, as AMPK serves as a master regulator of cellular energy homeostasis and catabolic metabolism [2]. This dual targeting profile requires researchers to carefully consider experimental design and interpret results within the context of both pathways.

BMP Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the BMP signaling pathway and the mechanism of this compound inhibition:

Diagram 1: BMP signaling pathway and this compound inhibition mechanism. This compound competitively inhibits BMP type I receptors, preventing downstream SMAD phosphorylation and nuclear translocation of transcription complexes.

The canonical BMP signaling pathway begins with ligand binding to type II receptors, which subsequently recruit and phosphorylate type I receptors. These activated type I receptors then phosphorylate SMAD1/5/8 proteins, enabling their association with SMAD4 and translocation to the nucleus where they regulate target gene expression [3] [4]. This compound specifically interrupts this cascade at the type I receptor level, effectively blocking the transcriptional activation of BMP-responsive genes that maintain pluripotency or promote alternative lineage differentiation.

Key Applications in Stem Cell Differentiation

Neural Differentiation via Dual SMAD Inhibition

The most prominent application of this compound in stem cell research is in neural differentiation protocols using the dual SMAD inhibition approach. By simultaneously inhibiting both BMP (using this compound) and TGF-β/Activin/Nodal (using SB431542) signaling pathways, researchers can efficiently direct human pluripotent stem cells (hPSCs) toward a neuroectodermal fate with high efficiency and purity [3]. This strategy builds on developmental principles where suppression of these pathways allows default differentiation toward neural lineages.

In practice, dual SMAD inhibition typically begins when hPSCs reach approximately 70-80% confluence, using combination treatment with this compound (0.5-2 μM) and SB431542 (5-10 μM) in defined medium for 10-14 days [3]. This approach generates neural progenitor cells (NPCs) with purities exceeding 80%, which can subsequently be patterned into specific neuronal subtypes through the addition of regionalizing factors. The protocol's robustness has been validated in multiple hPSC lines and has supported groundbreaking work in disease modeling and cell therapy development, including recent clinical trials for Parkinson's disease [3].

Cardiac Progenitor Patterning

This compound has also proven valuable in cardiac differentiation protocols, particularly for generating chamber-specific cardiomyocytes. During early mesoderm patterning, BMP signaling influences the fate of cardiac progenitors toward first heart field (FHF, primarily giving rise to left ventricular cardiomyocytes) versus second heart field (SHF, giving rise to right ventricular cardiomyocytes) lineages [5]. Inhibition of endogenous BMP signaling during mesoderm induction using this compound or other BMP antagonists reduces expression of FHF markers and increases expression of SHF markers, ultimately yielding RV-like cardiomyocytes [5].

These chamber-specific cardiomyocytes exhibit phenotypic differences in spontaneous contraction rate, Ca2+ transients, and cell size compared to LV-like cardiomyocytes, making them particularly valuable for disease modeling of right ventricular pathologies such as Brugada syndrome, arrhythmogenic right ventricular cardiomyopathy, and right heart failure secondary to pulmonary arterial hypertension [5]. The ability to generate distinct cardiac subtypes enhances the precision of in vitro models for both basic research and drug screening applications.

Chondrogenic Differentiation

A recently developed protocol employs this compound in the chondrogenic differentiation of human induced pluripotent stem cells (iPSCs) through a mesenchymal intermediate stage [6]. In this approach, this compound is applied at day 1 of differentiation in combination with FGF10 and Wnt3a to direct iPSCs toward mesenchymal-like chondroprogenitors (iCHOp). The resulting cells demonstrate approximately 83% similarity to autologous chondrocyte implantation (ACI) chondrocytes at the transcriptomic level and produce characteristic extracellular matrix components including proteoglycans, collagen, and versican [6].

This protocol represents a significant advance in cartilage regeneration research, offering a potentially scalable and cost-effective alternative to ACI for treating chondral and osteochondral lesions. The reproducibility of this method has been demonstrated across multiple iPSC lines in both serum-containing and defined serum-free media, enhancing its potential for clinical translation [6].

Detailed Experimental Protocols

Neural Differentiation Using Dual SMAD Inhibition

Table 2: Neural Differentiation Protocol Using Dual SMAD Inhibition

| Step | Duration | Key Components | Purpose |

|---|---|---|---|

| hPSC Culture | 3-4 days | mTeSR1 or equivalent | Expand pluripotent cells |

| Dual SMAD Inhibition | 10-14 days | This compound (0.5-2 μM), SB431542 (5-10 μM) in neural induction medium | Neural commitment |

| Neural Progenitor Expansion | 5-7 days | bFGF (10-20 ng/mL) in N2B27 medium | Expand neural progenitor population |

| Neuronal Differentiation | 14-28 days | BDNF, GDNF, cAMP, ascorbic acid in N2B27 medium | Terminal neuronal differentiation |

Materials Required:

- Human pluripotent stem cells (hESCs or hiPSCs)

- This compound (prepared as 5-10 mM stock in DMSO)

- SB431542 (prepared as 10-20 mM stock in DMSO)

- Neural induction medium (DMEM/F12 with N2 supplement, non-essential amino acids, and glutamax)

- Matrigel or Geltrex-coated culture vessels

- Basic fibroblast growth factor (bFGF)

Procedure:

- hPSC Preparation: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluence. Change medium daily.

- Neural Induction: Replace medium with neural induction medium supplemented with 1 μM this compound and 10 μM SB431542.

- Medium Refreshment: Change medium daily with fresh neural induction medium containing dual SMAD inhibitors for 10-14 days.

- Neural Rosette Formation: Observe the appearance of columnar neural epithelial cells forming rosette structures by days 5-7.

- NPC Expansion: Mechanically isolate neural rosettes and transfer to low-attachment plates in N2B27 medium supplemented with 20 ng/mL bFGF to form neurospheres or plate on poly-ornithine/laminin-coated dishes for monolayer expansion.

- Neuronal Differentiation: Withdraw bFGF and add neuronal differentiation factors (BDNF, GDNF, cAMP, ascorbic acid) for 2-4 weeks to generate mature neurons.

Quality Control Measures:

- Monitor morphological changes daily using phase-contrast microscopy

- Assess expression of neural markers (SOX1, SOX2, PAX6, NESTIN) via immunocytochemistry at the NPC stage

- Evaluate neuronal maturity using markers (TUJ1, MAP2, NeuN) after differentiation

- Determine efficiency by flow cytometry for neural-specific proteins

Cardiac Progenitor Patterning for RV-like Cardiomyocytes

Materials Required:

- Human pluripotent stem cells

- This compound (5-10 mM stock in DMSO)

- CHIR99021 (GSK3β inhibitor)

- IWP4 (Wnt inhibitor)

- RPMI 1640 medium

- B-27 supplement (with and without insulin)

Procedure:

- hPSC Preparation: Culture hPSCs to 80-90% confluence in defined culture medium.

- Mesoderm Induction: Treat cells with 12 μM CHIR99021 in RPMI/B27-insulin medium for 24 hours.

- Cardiac Progenitor Patterning: On day 1, switch to RPMI/B27-insulin medium containing 1-2 μM this compound for 48 hours to promote SHF progenitor formation.

- Wnt Inhibition: On day 3, add IWP4 (5 μM) in RPMI/B27-insulin medium to promote cardiomyocyte differentiation.

- Metabolic Selection: On day 5, change to RPMI/B27 complete medium to support cardiomyocyte growth.

- Maturation: From day 7 onward, change medium every 3 days with RPMI/B27 complete medium.

Characterization:

- Monitor spontaneous contraction typically beginning days 8-10

- Analyze expression of SHF markers (ISL1, TBX1, FGF10) and RV markers (HAND1, MYL2) via qPCR

- Evaluate structural and functional properties using immunocytochemistry, calcium imaging, and patch clamping

- Compare action potential morphology and contraction rates with LV-like cardiomyocytes

Chondrogenic Differentiation Protocol

Materials Required:

- Human iPSCs

- This compound (5-10 mM stock in DMSO)

- FGF10

- Wnt3a

- DMEM, low glucose, GlutaMAX medium

- Human serum or defined serum replacement

Procedure:

- iPSC Preparation: Culture iPSCs to confluence in defined medium.

- Mesenchymal Induction: Change to DMEM low glucose medium supplemented with 2% human serum, 4 μM FGF10, and 4 μM Wnt3a on day 0.

- Chondroprogenitor Induction: On day 1, add 10 ng/mL FGF10, 10 ng/mL Wnt3a, and 4 μM this compound.

- Progenitor Expansion: From days 3-14, continue with 10 ng/mL FGF10 and 4 μM this compound with daily medium changes.

- 3D Chondrogenic Differentiation: Harvest iCHOp cells and pellet in polypropylene tubes. Culture in chondrogenic differentiation medium (TGF-β1, BMP-2, dexamethasone, ascorbic acid) for 21-28 days.

Analysis:

- Assess transcriptomic profile via RNA sequencing comparing with ACI chondrocytes

- Evaluate extracellular matrix production through histological staining (Alcian blue, Safranin O)

- Analyze chondrogenic markers (COL2A1, ACAN, SOX9) via immunohistochemistry and qPCR

- Assess functional properties through mechanical testing of 3D constructs

Critical Considerations for Experimental Design

Concentration Optimization and Timing

The effective concentration of this compound varies significantly depending on the specific application, cell type, and desired outcome. For most stem cell differentiation protocols, working concentrations range from 0.5-5 μM, with precise optimization required for each experimental system [6] [3]. Timing of application is equally critical, as BMP signaling exerts distinct effects at different stages of development and differentiation. In neural differentiation, early and sustained inhibition is typically necessary, while in cardiac patterning, more transient inhibition during specific windows of mesoderm patterning produces the desired effect.

Dose-response experiments should be conducted for each new cell line or protocol, assessing both the efficiency of differentiation and potential toxicity. It is recommended to test a concentration range from 0.1-10 μM with 2-3 fold increments, evaluating both morphological changes and marker expression at multiple time points. Careful attention should be paid to potential off-target effects at higher concentrations, particularly those related to AMPK inhibition which may alter cellular metabolism and survival [2].

Cell Line Variability and Protocol Adaptation

Different stem cell lines exhibit considerable variability in their response to differentiation cues, including sensitivity to this compound. This variability stems from genetic background, epigenetic memory (in the case of iPSCs), and culture history. The reproducibility of this compound-based protocols has been demonstrated across multiple cell lines when appropriate adaptations are made [6] [3]. For example, when applying neural differentiation protocols to new iPSC lines, preliminary experiments should determine the optimal seeding density, which significantly influences differentiation efficiency.

Protocols may require empirical optimization of multiple parameters including cell confluence at induction, precise timing of inhibitor application, and concentration of supporting factors. Maintaining detailed records of morphological changes and benchmarking against established standards enables systematic optimization. Collaboration with groups that have established experience with specific protocols can significantly reduce optimization time.

Troubleshooting and Technical Recommendations

Table 3: Troubleshooting Guide for this compound Applications

| Problem | Potential Causes | Solutions |

|---|---|---|

| Poor Differentiation Efficiency | Suboptimal concentration; Improper timing; Cell line variability | Perform dose-response optimization; Verify application timing; Test multiple cell lines |

| High Cell Death | Toxicity from excessive concentration; Solvent toxicity; Inadequate cell quality | Titrate concentration downward; Ensure DMSO <0.1%; Verify healthy starting culture |

| Incomplete Pathway Inhibition | Insufficient concentration; Degraded compound; Inadequate exposure time | Freshly prepare stock solutions; Verify activity with phospho-SMAD1/5/8 staining; Extend treatment duration |

| Inconsistent Results Between Experiments | Stock solution degradation; Variable cell seeding density; Serum batch variability | Aliquot and freeze single-use stocks; Standardize seeding protocols; Use consistent serum/serum-free media |

Additional Recommendations:

- Stock Solution Preparation: Prepare this compound as concentrated stocks (5-20 mM) in DMSO, aliquot into single-use portions, and store at -20°C protected from light to maintain stability.

- Vehicle Controls: Always include DMSO vehicle controls at the same concentration used in experimental conditions (typically 0.01-0.1%).

- Pathway Inhibition Validation: Verify effective BMP pathway inhibition by immunostaining or Western blot for phosphorylated SMAD1/5/8 in pilot experiments.

- Cell Quality Assurance: Begin differentiations with high-quality, contamination-free cultures at optimal confluence to ensure reproducible outcomes.

- Medium Composition: Use consistent, high-quality medium components, as variations in serum lots or growth factor activities can significantly impact differentiation efficiency.

Conclusion and Future Perspectives

This compound has established itself as a fundamental tool in the stem cell researcher's arsenal, enabling robust and reproducible differentiation of pluripotent stem cells into neural, cardiac, and mesenchymal lineages. The continued refinement of differentiation protocols using this compound and other small molecule inhibitors represents a significant advance in regenerative medicine, disease modeling, and drug discovery. As these protocols become more efficient and specific, they pave the way for clinical applications including cell replacement therapies and personalized medicine approaches.

Future developments will likely focus on further improving the specificity and selectivity of BMP pathway inhibition, potentially through next-generation inhibitors with reduced AMPK activity or greater specificity for particular BMP receptor subtypes. Additionally, the integration of this compound-based differentiation protocols with emerging technologies such as 3D bioprinting, organ-on-a-chip systems, and gene editing will expand their applications in both basic research and clinical translation. As our understanding of developmental biology deepens, so too will our ability to precisely control stem cell fate using pharmacological tools like this compound.

References

- 1. This compound | BMP and AMPK Pathway Inhibitor [stemcell.com]

- 2. Bone morphogenetic protein signaling regulation of AMPK ... [cellandbioscience.biomedcentral.com]

- 3. Dual SMAD inhibition as a versatile platform in human ... [pmc.ncbi.nlm.nih.gov]

- 4. Operation of the Atypical Canonical Bone Morphogenetic ... [frontiersin.org]

- 5. Specific induction of right ventricular-like cardiomyocytes from ... [stemcellres.biomedcentral.com]

- 6. Differentiation of Human Induced Pluripotent Stem Cells ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol: Using Dorsomorphin for Cardiomyocyte Differentiation from Pluripotent Stem Cells

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into functional cardiomyocytes represents a powerful platform for disease modeling, drug screening, and potential regenerative therapies. Achieving high efficiency in this process requires careful manipulation of key developmental signaling pathways. Bone morphogenetic protein (BMP) signaling has emerged as a critical pathway that must be precisely regulated during the initial stages of differentiation to promote cardiac mesoderm specification and subsequent cardiomyogenesis.

Dorsomorphin, a selective small-molecule inhibitor of BMP type I receptors, has demonstrated significant utility in promoting robust cardiomyocyte differentiation when applied during specific temporal windows. These application notes provide detailed protocols and experimental data to guide researchers in implementing this compound-based cardiomyocyte differentiation strategies.

Scientific Background and Rationale

The Role of BMP Signaling in Early Cardiac Development

During embryonic development, cardiomyocytes arise from distinct populations of cardiac progenitor cells. The first heart field (FHF) gives rise primarily to left ventricular (LV) cardiomyocytes and atria, while the anterior second heart field (SHF) contributes predominantly to right ventricular (RV) cardiomyocytes [1]. BMP signaling plays a crucial role in patterning these early cardiac progenitor populations. Inhibition of endogenous BMP signaling during mesoderm induction has been shown to reduce expression of FHF markers while increasing expression of SHF markers, ultimately promoting the differentiation of RV-like cardiomyocytes [1].

Mechanism of this compound Action

This compound (6-[4-(2-Piperidin-1-yl-ethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine) selectively inhibits BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and downstream signaling [2] [3]. This targeted inhibition of the BMP pathway during early differentiation stages promotes commitment to the cardiac lineage at the expense of other mesodermal lineages, including endothelial, smooth muscle, and hematopoietic cells [2].

Experimental Protocols

Key Optimization Parameters for Cardiac Differentiation

Several critical parameters must be optimized to achieve efficient cardiomyocyte differentiation using this compound:

- Timing of treatment: The initial 24 hours of differentiation represent the critical window for this compound efficacy [2]

- Concentration optimization: Dose-response relationships vary between cell lines and must be empirically determined

- Cell line variability: Individual hPSC lines often require optimization of signaling pathway modulation for efficient cardiac differentiation [4]

- Complementary pathway modulation: Combination with other signaling modulators (particularly Wnt/GSK3β inhibitors) can enhance cardiac differentiation efficiency

Detailed Differentiation Protocol

Materials Required:

- Human PSCs (ESCs or iPSCs)

- This compound (commercially available from multiple suppliers)

- RPMI 1640 medium

- B-27 supplement (with and without insulin)

- CHIR99021 (GSK3β inhibitor)

- Matrigel or iMatrix-511 coated culture plates

- Appropriate basal media for hPSC culture (e.g., mTeSR, StemFlex)

Procedure:

Culture and Preparation of hPSCs:

- Maintain hPSCs on Matrigel or iMatrix-511 coated plates in appropriate maintenance medium

- Passage cells regularly to maintain undifferentiated state

- Ensure cells are 70-80% confluent at differentiation initiation

Differentiation Initiation (Day 0):

- Begin differentiation when cells reach appropriate confluence

- Replace maintenance medium with cardiac differentiation medium

- For standard GiWi protocol: Use RPMI 1640 supplemented with B-27 minus insulin containing 12 µM CHIR99021 (GSK3β inhibitor) [1]

This compound Treatment (Critical Window: Day 0-1):

Wnt Inhibition (Day 1-3):

- At 24 hours (Day 1), replace medium with RPMI/B27-insulin containing Wnt inhibitors (if using sequential modulation protocol)

- Continue culture for additional 48 hours

Cardiomyocyte Maturation (Day 3-15+):

- From Day 3 onward, maintain cells in RPMI 1640 supplemented with B-27 complete supplement

- Change medium every 2-3 days

- Spontaneously contracting cardiomyocytes typically appear between Day 8-12

The following diagram illustrates the key stages and pathway modulation in this differentiation workflow:

Chamber-Specific Cardiomyocyte Differentiation

Recent advances enable generation of chamber-specific cardiomyocytes through BMP modulation:

For Right Ventricular (RV)-Like Cardiomyocytes:

- Inhibit endogenous BMP signaling during mesoderm induction using this compound or other BMP antagonists

- This approach reduces FHF marker expression and increases SHF marker expression in cardiac progenitor cells [1]

- Resulting cardiomyocytes exhibit RV-like gene expression patterns and phenotypic characteristics

For Left Ventricular (LV)-Like Cardiomyocytes:

- Use standard GiWi protocol without BMP inhibition

- This approach produces mainly FHF-like progenitor cells that give rise to LV-like cardiomyocytes [1]

Results and Data Analysis

Efficiency and Yield Assessment

The following table summarizes quantitative data from this compound-based cardiomyocyte differentiation studies:

Table 1: Quantitative Assessment of this compound in Cardiomyocyte Differentiation

| Parameter | Control (No this compound) | This compound Treatment | Experimental Context |

|---|---|---|---|

| Cardiomyocyte Yield | 1-2% beating EBs [2] | 89.7-94.4% beating EBs [2] | Mouse ES cells, 96-well format |

| Fold Increase | Reference (1x) | 20-30x increase [2] | Mouse ES cells |

| Treatment Duration | N/A | 24 hours (day 0-1) sufficient for robust induction [2] | Optimization study |

| Gene Expression (Nkx2.5) | Reference (1x) | 11.4x increase [2] | Mouse ES cells, day 10 |

| Gene Expression (Myh6) | Reference (1x) | 125x increase [2] | Mouse ES cells, day 10 |

| Chamber Specificity | FHF-dominated (LV-like) [1] | SHF-enriched (RV-like) [1] | hPSC differentiation |

Phenotypic Characterization of Derived Cardiomyocytes

hPSC-derived cardiomyocytes generated using this compound supplementation exhibit characteristic features of functional cardiomyocytes:

- Spontaneous contraction: Typically appearing between 8-12 days of differentiation [2]

- Cardiac-specific gene expression: Significant upregulation of key cardiac markers including NKX2-5, MYH6, and MLC2v [2]

- Calcium handling: Functional calcium transients demonstrating electrophysiological maturity

- Chamber-specific properties: RV-like cardiomyocytes show phenotypic differences in spontaneous contraction rate, Ca2+ transients, and cell size compared to LV-like cardiomyocytes [1]

The diagram below illustrates the signaling pathway modulation involved in cardiac fate specification:

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 2: Troubleshooting Guide for this compound-Based Cardiac Differentiation

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Low Differentiation Efficiency | Suboptimal this compound concentration | Perform dose-response testing (0.5-5 µM) |

| Incorrect treatment timing | Ensure treatment begins at differentiation initiation (Day 0) | |

| Cell line-specific variability | Optimize protocol for individual hPSC lines [4] | |

| Poor Cell Survival | Cytotoxicity from small molecules | Optimize concentration; ensure proper medium conditioning |

| Improper cell density at initiation | Start differentiation at 70-80% confluence | |

| Inconsistent Results | Batch-to-batch reagent variability | Quality control for all reagents; use fresh aliquots |

| Spontaneous differentiation in starting population | Maintain high-quality undifferentiated hPSC cultures | |

| Limited Chamber-Specific Patterning | Incomplete BMP pathway inhibition | Validate BMP inhibition efficiency; consider alternative BMP antagonists |

| Insufficient pathway modulation | Combine with other small molecules for enhanced patterning |

Important Technical Notes

Cell Line Variability: Different hPSC lines may require optimization of both this compound concentration and treatment duration for optimal results [4]

Complementary Pathway Modulation: The efficiency of cardiac differentiation can be significantly enhanced by combining this compound with temporal modulation of Wnt signaling (e.g., GSK3β inhibition followed by Wnt inhibition) [1] [5]

Characterization of Results: Implement robust characterization methods including:

- Flow cytometry for cardiac troponins (cTnT) and other markers

- qPCR for chamber-specific markers (e.g., HVCN1, IRX4 for RV; HEY2 for LV) [1]

- Functional assessment of calcium handling and electrophysiology

- Immunocytochemistry for structural proteins (α-actinin, MLC2v)

Applications in Disease Modeling and Drug Development

The ability to generate chamber-specific cardiomyocytes using this compound-based protocols has significant implications for cardiovascular research:

Disease Modeling: RV-specific cardiomyocytes enable modeling of right ventricular pathologies such as arrhythmogenic right ventricular cardiomyopathy, Brugada syndrome, and right heart failure secondary to pulmonary arterial hypertension [1]

Drug Screening and Safety Pharmacology: Chamber-specific cardiomyocyte populations allow for more accurate assessment of compound effects on distinct cardiac chambers, potentially identifying chamber-specific cardiotoxicities

Regenerative Medicine: Generation of defined cardiomyocyte subtypes improves the precision of cell-based therapies for myocardial repair

Conclusion

This compound represents a valuable tool for efficient cardiomyocyte differentiation from hPSCs when applied during the critical early stages of the differentiation process. Through inhibition of BMP signaling, this compound not only enhances overall cardiomyocyte yield but also enables the generation of chamber-specific cardiomyocyte populations, particularly RV-like cardiomyocytes. The protocols outlined in these application notes provide researchers with a foundation for implementing and optimizing this compound-based cardiac differentiation strategies for various research and preclinical applications.

References

- 1. Specific induction of right ventricular-like cardiomyocytes ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Selective Small Molecule Inhibitor of BMP ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective small molecule inhibitor of BMP ... [stemcell.com]

- 4. Stage-Specific Optimization of Activin/Nodal and BMP ... [sciencedirect.com]

- 5. Robust cardiomyocyte differentiation from human ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Dorsomorphin in Neural Differentiation

Introduction to Dorsomorphin in Neural Differentiation

This compound (also known as Compound C) is a small molecule inhibitor that selectively targets bone morphogenetic protein (BMP) signaling pathways, playing a pivotal role in neural differentiation protocols for pluripotent stem cells. Originally identified as an AMPK inhibitor, this compound's primary application in stem cell biology revolves around its potent inhibition of BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking downstream SMAD1/5/8 phosphorylation and nuclear translocation. The strategic inhibition of BMP signaling is fundamental to neural induction as BMP pathways naturally promote epidermal and mesenchymal fates while actively suppressing neural specification during early embryonic development. The discovery that this compound could effectively replace endogenous BMP antagonists like Noggin in cell culture systems represented a significant advancement in neural differentiation technology, enabling more defined, reproducible, and cost-effective protocols.

The development of this compound-based neural differentiation protocols emerged from our growing understanding of default neural induction in embryonic development. In the absence of BMP and TGF-β/Activin/Nodal signaling, pluripotent stem cells naturally adopt a neuroectodermal fate, making simultaneous inhibition of these pathways an efficient strategy for neural conversion. This compound is frequently employed in combination with TGF-β/Activin/Nodal inhibitors such as SB431542 in an approach known as "dual SMAD inhibition" – now considered a gold standard for efficient neural differentiation from human pluripotent stem cells. This combination strategy has demonstrated remarkable efficiency across diverse pluripotent stem cell types, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and surprisingly, even in certain adult stem cell populations like human adipose-derived stem cells (hADSCs), enabling robust generation of neuronal progenitors and mature neurons for both basic research and therapeutic applications.

Mechanism of Action and Signaling Pathways

Molecular Targets and Signaling Interruption

This compound functions as a potent and selective inhibitor of BMP signaling through competitive ATP-binding site inhibition of BMP type I receptors. Specifically, it targets ALK2, ALK3, and ALK6 receptors, thereby preventing the phosphorylation and activation of downstream SMAD1/5/8 transcription factors. In the absence of this compound, activated BMP receptors phosphorylate SMAD1/5/8, which then form complexes with SMAD4 and translocate to the nucleus to regulate transcription of genes that maintain pluripotency or promote alternative lineage differentiation. By blocking this signaling cascade, this compound alleviates the repression of neural fate, allowing cells to default to neuroectodermal differentiation. The specificity of this compound for BMP receptors is particularly valuable compared to broader inhibitors, as it enables precise control over this specific differentiation pathway without unnecessary off-target effects on related signaling cascades.

The strategic combination of this compound with TGF-β/Activin/Nodal inhibitors creates a powerful synergistic effect that dramatically enhances neural induction efficiency. While this compound inhibits BMP signaling, complementary inhibitors such as SB431542 simultaneously block TGF-β/Activin/Nodal pathways by targeting ALK4, ALK5, and ALK7 receptors, preventing SMAD2/3 phosphorylation and activation. This dual inhibition approach effectively eliminates the two major signaling pathways that maintain pluripotency and promote non-neural fates, creating an environment conducive to neural specification. The resulting signaling vacuum directs stem cells toward a default neural differentiation pathway, mimicking the natural process of neural induction during embryonic development where the absence of these morphogens in the anterior epiblast leads to neural tube formation.

Visualizing the Signaling Pathway

The following diagram illustrates the key molecular targets and signaling pathways involved in this compound-mediated neural differentiation:

This diagram illustrates how dual SMAD inhibition creates a permissive environment for neural differentiation. The presence of this compound and SB431542 simultaneously blocks both major signaling pathways that would otherwise maintain pluripotency and suppress neural fate. With BMP and TGF-β signaling inhibited, the repression of neural genes is lifted, allowing the cell to proceed along the default neural differentiation pathway. This mechanistic understanding explains why the combination of these inhibitors produces such efficient and reproducible neural induction across multiple stem cell types.

Applications in Stem Cell Research

Stem Cell Types and Neuronal Subtypes

This compound-based neural differentiation protocols have demonstrated remarkable versatility and efficacy across a broad spectrum of stem cell types, enabling the generation of numerous region-specific neuronal subtypes. The following table summarizes the key applications and neuronal subtypes generated using this compound-containing protocols:

Table 1: this compound Applications Across Stem Cell Types and Neuronal Subtypes

| Stem Cell Type | Neuronal Subtypes Generated | Protocol Efficiency | Key Markers Expressed | References |

|---|---|---|---|---|

| Human iPSCs | Cortical Neurons | ~80% PAX6+ NPCs | PAX6, SOX1, FOXG1, NESTIN | [1] |

| Human ESCs | Midbrain Dopaminergic Neurons | High efficiency | Tyrosine Hydroxylase, LMX1A, FoxA2 | [2] [3] |

| Mouse ESCs | Dorsal Telencephalic NPCs | Highly efficient | PAX6, SOX1, NESTIN | [4] |

| Human Adipose-derived Stem Cells | Immature Neurons | Demonstrated conversion | NF200, GAP43, Sox1, Pax6 | [5] |

| Cord Blood iPSCs | Functional Dopaminergic Neurons | Confirmed functionality | Tyrosine Hydroxylase, DAT, Engrailed 1 | [2] |

The application of this compound extends beyond conventional pluripotent stem cells to include adult stem cell populations, highlighting its remarkable capacity to induce neural programming even in non-pluripotent cells. Research has demonstrated that human adipose-derived stem cells (hADSCs) treated with a combination of this compound and SB431542 undergo neural differentiation as evidenced by morphological changes including neurite extension and expression of neural markers such as neuron-specific enolase, Sox1, Pax6, and NF200. This unexpected finding significantly expands the potential applications of this compound beyond traditional pluripotent stem cell systems and may offer alternative cell sources for neural regeneration approaches.

Regional Patterning and Terminal Differentiation

The default regional identity of this compound-induced neural progenitor cells is anterior forebrain, primarily giving rise to cortical phenotypes when no additional patterning factors are introduced. However, the true power of this compound-based protocols lies in their compatibility with additional patterning factors that direct regional specification along the anterior-posterior and dorsal-ventral axes. By combining this compound with specific morphogens and small molecules, researchers can generate a remarkable diversity of neuronal subtypes. For example, the addition of caudalizing factors such as retinoic acid or Wnt agonists after initial neural induction can shift the identity toward hindbrain or spinal cord fates, while ventralizing agents like sonic hedgehog pathway agonists can promote ventral telencephalic or midbrain identities. This flexibility makes this compound-containing protocols an excellent foundational platform for generating specific neuronal populations tailored to particular disease modeling or regenerative medicine applications.

The functional maturity of this compound-derived neurons has been rigorously validated through both molecular and electrophysiological assessments. Studies have confirmed that these neurons not only express appropriate regional and neurotransmitter markers but also develop functional properties including voltage-gated ion channels, action potential generation, and synaptic activity. For instance, midbrain dopaminergic neurons derived using this compound-containing protocols have demonstrated potassium-evoked dopamine release, while cortical neurons have shown spontaneous postsynaptic currents and network activity. This confirmation of functional maturation is essential for applications in disease modeling, drug screening, and potential cell replacement therapies, as it suggests that the in vitro-derived neurons can recapitulate at least some aspects of their in vivo counterparts.

Experimental Protocols and Methodologies

Standard 2D Neural Differentiation Protocol

The following comprehensive protocol outlines an efficient method for generating cortical neural stem cells from human induced pluripotent stem cells (iPSCs) using a this compound-based approach. This 14-day protocol yields highly pure populations of neural stem cells suitable for downstream applications including disease modeling, further differentiation into mature neurons, and drug screening. The procedure is divided into two main phases: Neural Induction (Days 0-10) and Neural Maintenance (Days 10-14), with the option for cryopreservation at Day 14 for long-term storage and future use.

Materials Required:

- Human iPSCs maintained in feeder-free conditions (e.g., on Vitronectin in E8 medium)

- Neural Induction Medium (NIM): DMEM/F12 supplemented with 1% N2, 1% GlutaMAX, and small molecule inhibitors

- Small molecule inhibitors: 10µM SB431542 (TGF-β inhibitor), 1µM LDN193189 (this compound analog), 2µM XAV939 (Wnt inhibitor)

- Neural Maintenance Medium (NMM): DMEM/F12/N2 supplemented with 1% B27 without Vitamin A

- Accutase for cell dissociation

- Matrigel or Geltrex-coated tissue culture plates

- ROCK inhibitor (Y-27632) for improving cell survival after passaging

Procedure:

- Day -1: Passage iPSCs using standard methods and plate at appropriate density onto coated plates. Ensure cells are approximately 70-80% confluent at the start of differentiation.

- Day 0: Begin neural induction by switching to Neural Induction Medium (NIM) containing all three small molecule inhibitors.

- Days 1-9: Perform complete daily medium changes with fresh NIM containing SB431542, LDN193189, and XAV939.

- Day 10: Passage cells using Accutase dissociation. Replate cells at a density of 1-2×10^5 cells/cm² on coated plates in Neural Maintenance Medium (NMM) without the small molecule inhibitors.

- Days 12-14: Continue culture with NMM, changing medium every other day. Neural rosettes should become visible during this period.

- Day 14: Cells can be harvested for cryopreservation in NMM with 10% DMSO or used directly for downstream applications.

Quality Control Measures:

- Immunocytochemistry: Confirm presence of neural stem cell markers PAX6, NESTIN, and FOXG1 in >80% of cells.

- Pluripotency check: Verify absence of OCT4-positive cells to ensure complete neural conversion.

- RNA analysis: Assess expression of neural specification genes (SOX1, PAX6) and downregulation of pluripotency markers.

- Flow cytometry: Quantify the percentage of PAX6-positive cells for protocol optimization.

3D Brain Organoid Differentiation with Temporal Gradient

A more advanced application of this compound involves its use in 3D brain organoid differentiation, where a temporal gradient approach can significantly improve organoid morphology and cortical specification. This method, adapted from recent literature, generates brain organoids composed of a single, expanded neuroepithelium (ENOs) rather than multiple independent rosettes, resulting in enhanced tissue architecture that more closely resembles in vivo development.

Materials Required:

- Human ESCs or iPSCs maintained in feeder-free conditions

- Ultra-low attachment plates for embryoid body formation

- This compound (1.25µM) and SB431542 (10µM) for dual SMAD inhibition

- Growth factors: EGF (20ng/mL) and FGF2 (20ng/mL) for expansion phase

- Maturation factors: BDNF, GDNF, and ascorbic acid for terminal differentiation

- Stepwise gradient media system

Procedure:

- Days 0-2: Dissociate pluripotent stem cells and aggregate in ultra-low attachment plates in stem cell medium.

- Days 3-7: Initiate temporal gradient by gradually increasing the percentage of neural induction medium (containing this compound and SB431542) while decreasing the percentage of stem cell medium.

- Days 8-14: Complete transition to full neural induction medium with daily medium changes.

- Days 15-25: Switch to expansion medium containing EGF and FGF2 to promote neuroepithelium expansion.

- Day 25 onward: Transfer to maturation medium containing BDNF, GDNF, and ascorbic acid to support neuronal differentiation and maturation.

Critical Optimization Parameters:

- The temporal gradient of TGF-β signaling during neural induction is crucial for single neuroepithelium formation.

- EB size control using microfabricated culture vessels (e.g., EZSPHERE) improves reproducibility and reduces heterogeneity.

- Organoid density during differentiation affects nutrient availability and patterning gradient establishment.

Protocol Variations and Specialized Applications

Different research applications require protocol modifications to optimize for specific neuronal subtypes or experimental constraints. The following table compares key this compound-based neural differentiation protocols and their applications:

Table 2: Comparison of this compound-Based Neural Differentiation Protocols

| Protocol Type | Key Components | Duration | Efficiency | Primary Output | Best For |

|---|---|---|---|---|---|

| Standard 2D Cortical | SB431542 + LDN193189 + XAV939 | 14 days | >80% PAX6+ NPCs | Cortical Neural Stem Cells | High-throughput applications |

| Dual SMAD Inhibition | This compound + SB431542 | 8-12 days | ~80% Neural Conversion | Anterior Neural Progenitors | General neural differentiation |

| 3D Organoid with Gradient | Temporal TGF-β gradient + this compound | 25+ days | Single neuroepithelium | Expanded Neuroepithelium Organoids (ENOs) | Developmental studies |

| Midbrain Dopaminergic | This compound + SB431542 + SHH agonists | 30-40 days | Functional dopamine neurons | Tyrosine Hydroxylase+ Neurons | Parkinson's disease models |

| Adipose Stem Cell Neural | This compound + SB431542 | 14 days | Demonstrated conversion | Immature Neurons | Alternative cell source studies |

For specific neuronal subtypes, additional patterning factors are incorporated following the initial this compound-mediated neural induction. For example, generating midbrain dopaminergic neurons requires the addition of sonic hedgehog (SHH) agonists like purmorphamine and FGF8 during specific time windows, typically between days 4-10 of differentiation. Similarly, motor neuron differentiation involves retinoic acid and SHH patterning to specify spinal cord identity. The timing and concentration of these patterning factors must be carefully optimized for each cell line and application, with regular quality control assessment using subtype-specific markers to confirm regional identity.

Efficiency and Quality Control Data

Quantitative Assessment of Differentiation Efficiency

Rigorous quality control measures are essential for validating the efficiency and reproducibility of this compound-based neural differentiation protocols. Multiple studies have quantitatively assessed differentiation outcomes using a combination of molecular, cellular, and functional readouts. The high efficiency of dual SMAD inhibition protocols containing this compound has been consistently demonstrated across multiple independent studies and stem cell lines, though some variability exists based on specific protocol details and cell lines used.

Table 3: Efficiency Metrics for this compound-Based Neural Differentiation

| Assessment Method | Typical Results | Timing | Significance | References |

|---|---|---|---|---|

| PAX6+ Neural Progenitors | 70-90% of total cells | Day 10-14 | Measures neural conversion efficiency | [4] [1] |

| SOX1 Expression | >80% of cells | Day 10-14 | Confirms neuroectodermal commitment | [5] [4] |

| Neural Rosette Formation | Visible structures | Day 10-14 | Indicates proper apical-basal polarity | [4] [1] |

| Pluripotency Marker Loss | <1% OCT4+ cells | Day 10-14 | Confirms lineage commitment | [1] |

| Cortical Neuron Markers | FOXG1+ in >80% of cells | Day 25+ | Verifies regional identity | [1] |

| Functional Maturation | Action potentials, synaptic activity | Day 30+ | Confirms neuronal functionality | [2] |

The consistently high efficiency of this compound-based protocols across multiple cell lines and research groups highlights the robustness of this approach. However, it's important to note that some variability in differentiation outcomes can occur due to factors such as cell line-specific differences, passage number, and technical handling variations. Recent studies have systematically analyzed sources of variability in neural differentiation protocols and found that non-genetic factors including "induction set" (specific differentiation attempt) and operator technique account for a larger proportion of variability than genetic differences between cell lines. This underscores the importance of standardized procedures and appropriate controls when implementing these protocols, particularly for comparative studies across multiple cell lines.

Functional Validation of Derived Neurons

Beyond molecular marker expression, the functional properties of this compound-derived neurons provide the most compelling evidence for their utility in research and potential therapeutic applications. Comprehensive electrophysiological characterization has demonstrated that these neurons develop appropriate ion channel expression and functional properties over time. Whole-cell patch-clamp recordings of neurons derived using this compound-containing protocols have confirmed the presence of voltage-gated sodium and potassium channels, the ability to generate action potentials, and the development of spontaneous synaptic activity, indicating functional synapse formation.

Calcium imaging studies have further validated the functional maturation of these neuronal networks, showing coordinated calcium transients in response to various neurotransmitters including GABA, glutamate, and acetylcholine. Importantly, midbrain dopaminergic neurons derived using this compound protocols have demonstrated potassium-evoked dopamine release, confirming their specific neurotransmitter phenotype. These functional assessments typically become apparent after 4-6 weeks of differentiation and continue to mature with extended culture time. The presence of these functional properties is essential for disease modeling applications, particularly for neurological disorders where neuronal excitability and synaptic function are compromised.

Troubleshooting and Protocol Optimization

Addressing Common Challenges

Even with highly efficient protocols like this compound-based neural differentiation, researchers may encounter specific challenges that require troubleshooting and optimization. The following table outlines common issues, their potential causes, and recommended solutions:

Table 4: Troubleshooting Guide for this compound Neural Differentiation

| Problem | Potential Causes | Recommended Solutions | Preventive Measures |

|---|---|---|---|

| Poor Neural Conversion | Inadequate inhibitor concentration, Cell density too high/low | Titrate this compound (0.5-2µM) and SB431542 (5-20µM), Optimize seeding density | Validate small molecule activity, Use early passage cells |

| High Cell Death | ROCK inhibitor omission, Excessive dissociation | Include Y-27632 (10µM) for 24h after passaging, Gentle dissociation protocols | Optimize passaging methods, Monitor cell health daily |

| Heterogeneous Populations | Incomplete inhibition, Spontaneous differentiation | Fresh inhibitor preparation, Consistent medium changes | Use defined matrices, Standardize timing |

| Inconsistent Regional Patterning | Variable morphogen activity, Incorrect timing | Quality control for patterning factors, Strict adherence to timing | Batch-test patterning factors, Use precise scheduling |

| Low Organoid Reproducibility | EB size variability, Aggregation issues | Use size-controlled aggregation methods, Standardize cell numbers | Implement microfabricated culture vessels, Control aggregation parameters |

Protocol Optimization Strategies

Several strategic approaches can enhance the reproducibility and efficiency of this compound-based neural differentiation protocols. First, cell line adaptation may be necessary when working with iPSC lines that demonstrate resistance to neural conversion. This can involve optimizing the timing of neural induction, adjusting small molecule concentrations, or incorporating additional pathway modulators. Second, genomic stability monitoring of pluripotent stem cells is critical, as karyotypic abnormalities can significantly impact differentiation capacity and introduce unwanted variability. Regular assessment using targeted qPCR assays for common karyotypic abnormalities or full karyotyping is recommended, particularly for long-term culture and comparative studies.